molecular formula C16H23NO2 B14386288 Benzyl 1-propyl-4-pentenylcarbamate CAS No. 87830-33-9

Benzyl 1-propyl-4-pentenylcarbamate

Cat. No.: B14386288
CAS No.: 87830-33-9
M. Wt: 261.36 g/mol
InChI Key: MQADRXFRBLMYFA-UHFFFAOYSA-N
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Description

Benzyl 1-propyl-4-pentenylcarbamate is an organic compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a benzyl group, a propyl chain, and a 4-pentenylcarbamate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-propyl-4-pentenylcarbamate typically involves the reaction of benzyl alcohol with 1-propyl-4-pentenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor where they undergo the desired chemical transformation, and the product is continuously removed, purified, and collected.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be introduced using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NBS in the presence of light or heat.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl 1-propyl-4-pentenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials due to its reactivity and structural properties.

Mechanism of Action

The mechanism of action of Benzyl 1-propyl-4-pentenylcarbamate involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the propyl and pentenyl groups.

    1-Propyl-4-pentenylcarbamate: Lacks the benzyl group.

    Benzyl 1-propylcarbamate: Lacks the pentenyl group.

Uniqueness: Benzyl 1-propyl-4-pentenylcarbamate is unique due to the combination of its benzyl, propyl, and pentenyl groups. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87830-33-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

benzyl N-oct-7-en-4-ylcarbamate

InChI

InChI=1S/C16H23NO2/c1-3-5-12-15(9-4-2)17-16(18)19-13-14-10-7-6-8-11-14/h3,6-8,10-11,15H,1,4-5,9,12-13H2,2H3,(H,17,18)

InChI Key

MQADRXFRBLMYFA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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